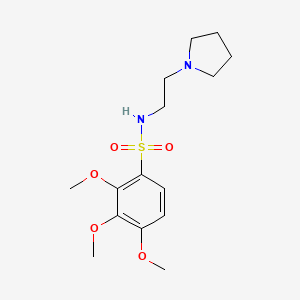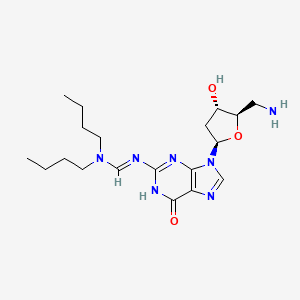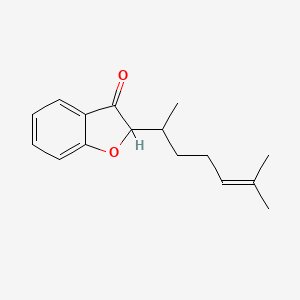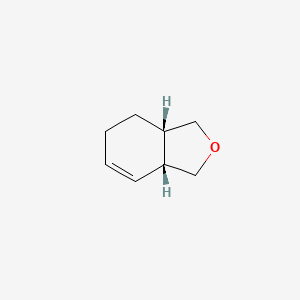
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a dihydrobenzofuran ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
科学的研究の応用
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-chloropyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(2-fluoropyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(2-iodopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C15H12BrNO3 |
|---|---|
分子量 |
334.16 g/mol |
IUPAC名 |
methyl 2-(2-bromopyridin-3-yl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H12BrNO3/c1-19-15(18)9-4-5-12-10(7-9)8-13(20-12)11-3-2-6-17-14(11)16/h2-7,13H,8H2,1H3 |
InChIキー |
GSDKJAJTNBSBJB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=C(N=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/no-structure.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)


![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)



![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
